REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7]([CH2:8][N:9]2C(=O)C3C(=CC=CC=3)C2=O)=[N:6][N:5]=[CH:4][NH:3]1.NN>C(Cl)Cl.CCO>[NH2:9][CH2:8][C:7]1[C:2](=[O:1])[NH:3][CH:4]=[N:5][N:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
O=C1NC=NN=C1CN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
1.23 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
CH2Cl2 EtOH
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the off-white solid was triturated with warm CHCl3
|
Type
|
FILTRATION
|
Details
|
filtered through a fritted funnel
|
Type
|
CUSTOM
|
Details
|
The solid was then triturated with hot methanol (MeOH)
|
Type
|
FILTRATION
|
Details
|
filtered through a fritted funnel
|
Type
|
CUSTOM
|
Details
|
resulting in an off-white solid
|
Type
|
CUSTOM
|
Details
|
The material was triturated a second time as before and
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |